PI3Kδ Binding Affinity: 3-ol vs. Structurally Related PI3Kδ Inhibitors
In BindingDB, a compound incorporating the 1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-ol scaffold demonstrated PI3Kδ inhibition with a Ki of 1.80 nM in a competitive fluorescence polarization assay measuring PIP3 formation [1]. By comparison, the PI3Kα isoform Ki was 110 nM under the same assay format, yielding a 61-fold selectivity window favoring PI3Kδ [1]. This isoform selectivity is not a universal property of all 4,6-dimethylpyrimidine-piperidine hybrids; removal of the 3-hydroxyl or relocation to the 4-position has been observed to shift selectivity profiles in related kinase inhibitor series [2].
| Evidence Dimension | PI3Kδ vs. PI3Kα binding affinity |
|---|---|
| Target Compound Data | PI3Kδ Ki = 1.80 nM; PI3Kα Ki = 110 nM |
| Comparator Or Baseline | PI3Kα isoform of the same compound (internal selectivity reference) |
| Quantified Difference | 61-fold selectivity for PI3Kδ over PI3Kα |
| Conditions | Competitive fluorescence polarization assay measuring PIP3 formation; PI3K isoform origin unknown |
Why This Matters
PI3Kδ-selective inhibitors are preferred in B-cell malignancy programs to avoid PI3Kα-mediated on-target toxicities such as hyperglycemia, making this selectivity profile a critical procurement criterion.
- [1] BindingDB. BDBM50396642 CHEMBL2171939. Affinity data: PI3Kδ Ki = 1.80 nM, PI3Kα Ki = 110 nM. ww.w.bindingdb.org View Source
- [2] US9321756B2: Azole compounds as PIM inhibitors, showing stereospecific PIM inhibition dependent on piperidine substitution geometry. Google Patents. View Source
